molecular formula C14H15BrN2O4 B117782 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione CAS No. 140715-57-7

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione

Cat. No. B117782
CAS RN: 140715-57-7
M. Wt: 355.18 g/mol
InChI Key: MVZFMBIPSGZNHF-UHFFFAOYSA-N
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Description

2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is an organic compound that belongs to the class of isoindoline-1,3-dione derivatives. The compound has a molecular formula of C14H15BrN2O4 and a molecular weight of 360.19 g/mol.

Scientific Research Applications

Herbicide Efficiency and Environmental Fate

Mesotrione, a compound with a different structure but similarly used in agricultural settings, demonstrates significant herbicidal efficiency with a favorable environmental and toxicological profile. Studies show that it does not pose significant risks to humans or non-target organisms, suggesting a potential area of application for related compounds in ensuring agricultural safety and environmental standards (L. Carles, M. Joly, P. Joly, 2017).

Antioxidant Activity Determination

Research into antioxidants is vital across various fields, from food engineering to medicine. Analytical methods for determining antioxidant activity, such as ORAC, HORAC, and DPPH assays, could be applicable for studying the antioxidant potential of 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione. Such compounds may possess antioxidant properties that can be quantified using these established methods (I. Munteanu, C. Apetrei, 2021).

Novel Brominated Flame Retardants

The review on novel brominated flame retardants (NBFRs) emphasizes the need for research on their occurrence, environmental fate, and toxicity. Given the structural relevance, studying 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione as a potential NBFR could contribute to filling the knowledge gaps regarding these compounds' environmental impacts and safety profiles (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoins are notable in medicinal chemistry for their biological and pharmacological activities. The versatility of hydantoin derivatives in therapeutic and agrochemical applications suggests potential research directions for 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione, considering its structural similarity. Such research could explore its utility in creating new therapeutic agents (Shabnam Babu Shaikh et al., 2023).

Pharmacological Properties Enhancement

The study of curcumin derivatives, like Schiff base, hydrazone, and oxime derivatives, outlines an approach to enhancing medicinal properties through structural modification. This strategy could be applied to 2-(6-Bromohexyl)-5-nitroisoindoline-1,3-dione, aiming to improve its biological activities or develop it into a pharmacologically active compound (S. Omidi, A. Kakanejadifard, 2020).

Mechanism of Action

Target of Action

Isoindolines, a family of compounds to which this compound belongs, have been found to interact with various biogenic amines

Mode of Action

Isoindolines and isoindoline-1,3-diones have been found to modulate the dopamine receptor D3 , suggesting a potential interaction with neurotransmitter systems. More research is required to elucidate the specific interactions of this compound with its targets.

Result of Action

Isoindolines have been suggested to have potential applications as antipsychotic agents , indicating possible effects on neuronal function and behavior

properties

IUPAC Name

2-(6-bromohexyl)-5-nitroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O4/c15-7-3-1-2-4-8-16-13(18)11-6-5-10(17(20)21)9-12(11)14(16)19/h5-6,9H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZFMBIPSGZNHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370805
Record name 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

140715-57-7
Record name 2-(6-Bromohexyl)-5-nitro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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